7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. The presence of the 2,6-dichlorophenyl group and the chromen-2-one core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorophenol with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial activity.
2-[(2,6-dichlorophenyl)methoxy]ethanol: Used as an intermediate in organic synthesis.
Uniqueness
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the 2,6-dichlorophenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16Cl2O3 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16Cl2O3/c1-14-21(27-13-18-19(24)8-5-9-20(18)25)11-10-16-17(12-22(26)28-23(14)16)15-6-3-2-4-7-15/h2-12H,13H2,1H3 |
InChI Key |
NQEXOKYIVDDXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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